molecular formula C10H17N3O B3167027 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine CAS No. 915924-51-5

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

Cat. No.: B3167027
CAS No.: 915924-51-5
M. Wt: 195.26 g/mol
InChI Key: QSFLIDKBFXPPIK-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine is a chemical compound with the molecular formula C10H17N3O. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an amidoxime with an isatoic anhydride in a NaOH-DMSO medium at ambient temperature . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring or piperidine moiety .

Scientific Research Applications

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine depends on its specific application. In medicinal chemistry, the oxadiazole ring can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine moiety may enhance the compound’s binding affinity or selectivity for these targets. The exact molecular pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Oxolamine: A cough suppressant containing an oxadiazole ring.

    Prenoxdiazine: Another cough suppressant with a similar structure.

    Butalamine: A vasodilator with an oxadiazole nucleus.

    Fasiplon: A nonbenzodiazepine anxiolytic drug.

    Pleconaril: An antiviral drug.

    Ataluren: Used for the treatment of Duchenne muscular dystrophy.

    Proxazole: Used for functional gastrointestinal disorders.

Uniqueness

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine is unique due to the specific combination of the oxadiazole ring and the piperidine moiety. This combination may confer distinct biological activities or chemical properties that are not observed in other similar compounds.

Properties

IUPAC Name

5-piperidin-2-yl-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFLIDKBFXPPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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